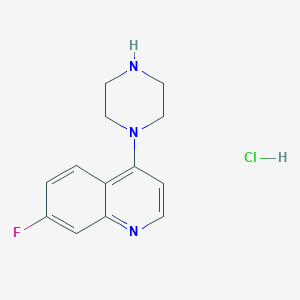

7-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride

Beschreibung

Systematic Nomenclature and Structural Identification

The compound 7-fluoro-4-(piperazin-1-yl)quinoline hydrochloride is systematically named according to IUPAC conventions as 7-fluoro-4-piperazin-1-ylquinoline hydrochloride . Its molecular formula is $$ \text{C}{13}\text{H}{15}\text{ClFN}_{3} $$, with a molecular weight of 267.73 g/mol . Key identifiers include:

- CAS Registry Number : 1333252-74-6 (hydrochloride salt); 643039-93-4 (free base).

- SMILES Notation :

FC1=C/C=C2\C(N3CCNCC3)=CC=N\C2=C\1.Cl.

Structural features include:

- A quinoline core substituted with a fluorine atom at the 7-position and a piperazine group at the 4-position.

- The hydrochloride salt forms via protonation of the piperazine nitrogen, enhancing aqueous solubility.

- Hydrogen-bonding interactions between the protonated piperazine and chloride ion stabilize the crystalline lattice.

Crystallographic Analysis and Molecular Conformation

While direct crystallographic data for this compound is limited, analogous structures provide insights:

- Piperazine Conformation : The piperazine ring adopts a chair conformation , with the protonated nitrogen forming hydrogen bonds to the chloride ion.

- Quinoline-Piperazine Dihedral Angle : In related compounds, the angle between the quinoline plane and piperazine ring ranges from 36.86° to 40.17° , influencing steric interactions.

- Layered Packing : Crystalline arrangements often feature alternating layers of aromatic quinoline cores and hydrophilic hydrochloride moieties, as observed in similar fluoroquinolone salts.

Key Observations from Analogues:

Physicochemical Properties: Solubility, Stability, and Partition Coefficients

Solubility:

Stability:

Partition Coefficients:

Eigenschaften

IUPAC Name |

7-fluoro-4-piperazin-1-ylquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN3.ClH/c14-10-1-2-11-12(9-10)16-4-3-13(11)17-7-5-15-6-8-17;/h1-4,9,15H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBBUDLMCELSBTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C3C=CC(=CC3=NC=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Nucleophilic Aromatic Substitution with Piperazine

-

- 4,7-Difluoroquinoline (for fluoro derivative) or 4,7-dichloroquinoline (for chloro analog)

- Piperazine (used in stoichiometric or slight excess amounts)

-

- Solvents: Methanol, isopropanol, or N-methyl-2-pyrrolidinone (NMP)

- Temperature: Reflux (typically 8–24 hours)

- Molar Ratios: Piperazine often used in 1 to 3 equivalents; excessive piperazine can be avoided for greener synthesis

- Base: Sometimes potassium carbonate is added to facilitate substitution

Typical Procedure:

The halogenated quinoline is dissolved in the solvent, piperazine is added, and the mixture is heated under reflux. After completion, the reaction mixture is cooled and subjected to work-up involving extraction, washing, and crystallization.Yields:

Reported yields range from 54% to 88% depending on conditions and purification methods.

Work-up and Purification

Extraction:

Organic solvents such as dichloromethane (CH2Cl2), ethyl acetate, or diethyl ether are used to extract the product from the aqueous phase.Washing:

Multiple water washes are employed to remove impurities and residual piperazine.Crystallization:

Crystallization from hexane, ethanol, or water leads to isolation of the hydrochloride salt in a pure, crystalline form.Polymorphic Forms:

Several polymorphs (Forms B, C, D, E) have been identified for the chloro derivative, with Form B often preferred for stability and purity. Similar polymorphism is expected for the fluoro derivative.

Example Synthesis (Adapted for Fluoro Derivative)

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1. | 4,7-Difluoroquinoline + Piperazine (1.5 eq) in Methanol | Reflux 8 h with stirring | Reaction proceeds via SNAr at 4-position |

| 2. | Cool reaction, filter precipitate | Isolate crude product | Crude solid contains piperazine salt impurities |

| 3. | Wash with water and extract with CH2Cl2 | Remove impurities and unreacted materials | Multiple washes improve purity |

| 4. | Crystallize from ethanol/hexane mixture | Obtain hydrochloride salt as crystalline solid | Yield ~80%, polymorphic Form B preferred |

Research Findings and Improvements

Green Chemistry Advances:

Newer processes reduce solvent toxicity by replacing ethoxyethanol or dichloromethane with methanol or isopropanol and minimize excess piperazine usage, making the synthesis more environmentally friendly and scalable for industrial production.Polymorph Control:

Control over crystallization conditions leads to specific polymorph isolation, which is critical for pharmaceutical formulation stability.Purity and Impurity Control:

The optimized washing and extraction steps effectively remove dimer impurities and residual piperazine, achieving >98% purity.

Comparative Table of Preparation Methods

| Method Reference | Solvent | Piperazine Equiv. | Temp & Time | Yield (%) | Purification | Notes |

|---|---|---|---|---|---|---|

| Singh et al. (1971) | Ethoxyethanol | 10 M excess | Reflux 24 h | Moderate | Basification + cyclohexane crystallization | Toxic solvent, less green |

| Vennerstrom et al. (1998) | Ethyl acetate/ether/dichloromethane | Excess | Distillation + extraction | Moderate | Recrystallization from ether | Complex work-up |

| Liu et al. (2008) | NMP | Dilute conditions | RT, long time | 54 | Dichloromethane extraction | Moderate yield |

| WO09050734 (Patent) | Isopropanol + K2CO3 | 3:1 piperazine:quinoline | Reflux | 82–86 | Extraction + basification + hexane crystallization | High purity, green process |

| Present Green Process (Patent US9206133B2) | Methanol | <3 eq piperazine | Reflux 8 h | ~82 | Water crystallization | Environmentally friendly, scalable |

Notes on Hydrochloride Salt Formation

The hydrochloride salt is typically formed by treatment of the free base with hydrogen chloride in methanol or ethanol, followed by crystallization.

This salt form improves compound stability, solubility, and handling properties for pharmaceutical applications.

Analyse Chemischer Reaktionen

Types of Reactions

7-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

Substitution: The fluorine atom at the 7th position can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and various substituted quinoline derivatives .

Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

7-Fluoro-4-(piperazin-1-yl)quinoline hydrochloride exhibits notable antibacterial properties, particularly against both gram-positive and gram-negative bacteria. Research indicates that compounds in the quinoline family, including this derivative, have been effective against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus.

Case Study: Antibacterial Efficacy

A study published in a pharmaceutical journal highlighted the synthesis of various piperazine-substituted quinolines, including 7-fluoro derivatives. The results demonstrated that these compounds had superior antibacterial activity compared to traditional antibiotics, suggesting their potential as new therapeutic agents in treating resistant bacterial infections .

Antimalarial Activity

Research has also explored the antimalarial potential of this compound. Its structural similarity to existing antimalarial drugs allows it to interfere with the malaria parasite's lifecycle.

Case Study: Antimalarial Testing

In a controlled laboratory setting, derivatives of quinoline were tested against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The findings indicated that 7-fluoro derivatives exhibited significant inhibitory effects on parasite growth, demonstrating potential for further development into effective antimalarial treatments .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 7-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride involves the inhibition of bacterial DNA synthesis. It achieves this by targeting the DNA gyrase enzyme, which is essential for DNA replication and transcription in bacteria. By inhibiting this enzyme, the compound effectively prevents bacterial cell division and growth .

Vergleich Mit ähnlichen Verbindungen

Key Structural Features:

- 7-Chloro-4-(piperazin-1-yl)quinoline: The most extensively studied analog, with a chlorine atom at the 7-position. Synthesized via nucleophilic aromatic substitution of 4,7-dichloroquinoline with piperazine under reflux (110–135°C) in solvents like 2-propanol or N-methyl-2-pyrrolidinone, yielding ~54–56% purity after recrystallization .

- 7-Methoxy-4-(piperazin-1-yl)quinoline: Features a methoxy group at the 7-position. Synthesis involves similar pathways but requires methoxy-substituted precursors. This compound is associated with antibacterial activity in fluoroquinolone derivatives .

- 6,8-Difluoro-7-(piperazin-1-yl)quinoline: A fluorinated variant with dual fluorine substitution, synthesized as an impurity in antibiotic manufacturing (e.g., lomefloxacin). Its structure highlights the challenge of regioselective fluorination .

Physicochemical Properties

7-Chloro-4-(piperazin-1-yl)quinoline Derivatives:

- Antimalarial: Intermediate in synthesizing amodiaquine and piperaquine, with impurities (e.g., 4,5-dichloroquinoline) rigorously controlled during manufacturing .

- Anticancer: Derivatives exhibit VEGFR-II inhibition (IC₅₀ = 10.7 μM against HeLa cells) via quinoline-piperazine pharmacophore interactions .

- Anti-inflammatory/Analgesic : Demonstrated nitric oxide modulation and peripheral analgesic effects in preclinical models .

Fluorinated Analogs:

- 6-Fluoro-7-(piperazin-1-yl)quinoline: Found in antibiotic impurities (e.g., lomefloxacin-d5 hydrochloride), emphasizing fluorine’s role in enhancing antimicrobial activity .

- 7-Fluoro Target Compound : While direct data are lacking, fluorine’s electron-withdrawing nature may improve target binding (e.g., kinase inhibition) compared to chlorine .

Stability and Impurity Profiles

- 7-Chloro-4-(piperazin-1-yl)quinoline: Prone to impurities like 4,5-dichloroquinoline during synthesis, requiring recrystallization for purification .

- Fluorinated Derivatives : Fluorine’s stability reduces metabolic degradation but may introduce synthetic byproducts (e.g., difluoro impurities) .

Biologische Aktivität

7-Fluoro-4-(piperazin-1-yl)quinoline hydrochloride is a synthetic compound belonging to the fluoroquinolone class of antibiotics. This compound exhibits significant antibacterial activity, particularly against Gram-negative and some Gram-positive bacteria. The structure of this compound includes a fluorine atom at the 7-position and a piperazine moiety at the 4-position of the quinoline ring, which enhances its biological properties.

- Molecular Formula : C₁₃H₁₄ClFN₃

- Molar Mass : 267.73 g/mol

- CAS Number : 1333252-74-6

The primary mechanism of action for this compound involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription, making this compound effective against a wide range of bacterial infections. This mechanism is consistent with other fluoroquinolones, which are known for their ability to penetrate bacterial cell membranes effectively and interfere with DNA processes .

Antibacterial Activity

Research indicates that this compound demonstrates potent antibacterial properties. Below is a summary table comparing its activity with other fluoroquinolones:

| Compound Name | MIC (µg/mL) | Target Bacteria | Unique Aspects |

|---|---|---|---|

| 7-Fluoro-4-(piperazin-1-yl)quinoline HCl | 0.5 - 2 | E. coli, S. aureus | Enhanced efficacy against resistant strains |

| Ciprofloxacin | 1 - 4 | E. coli, S. aureus | Widely used; well-studied |

| Moxifloxacin | 0.25 - 1 | Respiratory pathogens | Broader spectrum; effective against anaerobes |

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its unique structural features that enhance its binding affinity to target enzymes. Modifications to its structure can lead to improved antibacterial efficacy and reduced side effects. Studies have shown that the piperazine ring plays a critical role in enhancing solubility and bioavailability, which are essential for therapeutic applications .

Case Studies and Research Findings

- In Vitro Studies : A study evaluated the antibacterial activity of various ciprofloxacin derivatives, including those modified at the C-7 position with piperazine groups. Results indicated that these derivatives exhibited increased accumulation in phagocytic cells and enhanced activity against intracellular bacteria, suggesting potential for treating infections caused by intracellular pathogens .

- Resistance Mechanisms : Research has highlighted that modifications to the piperazine moiety can help overcome resistance mechanisms in bacteria, making this compound a promising candidate for developing new antibiotics .

- Comparative Efficacy : In comparative studies, this compound displayed superior activity against resistant strains of bacteria compared to traditional fluoroquinolones, indicating its potential as a next-generation antibiotic .

Q & A

Q. What are the recommended synthetic methods for 7-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride, and how can purity be ensured?

A nucleophilic aromatic substitution reaction between 4,7-dichloroquinoline derivatives and piperazine is a common approach, followed by purification via recrystallization (e.g., using 2-propanol). Impurity removal is critical, as residual 4,5-dichloroquinoline can persist during synthesis. Purity validation requires techniques like H-NMR (e.g., δ 8.68 ppm for quinoline protons) and LC/MS (e.g., m/z = 474.5 [M+1]) .

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, triclinic crystal systems (space group ) with unit cell parameters Å, Å, and hydrogen-bonded chains along the -axis have been reported for analogous compounds. Complementary techniques like IR and thermal analysis (TGA/DSC) further confirm structural integrity .

Q. Which in vitro models are suitable for evaluating anti-inflammatory activity?

RAW 264.7 murine macrophages are widely used to assess nitric oxide (NO) suppression, a key inflammatory mediator. Co-treatment with LPS/IFN-γ followed by Griess reagent quantification of nitrite levels provides a robust assay. Parallel in vivo models (e.g., carrageenan-induced paw edema in mice) validate mechanistic hypotheses .

Advanced Research Questions

Q. How can computational methods optimize synthesis and reaction design?

Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states. Tools like ICReDD’s reaction path search algorithms integrate computational and experimental data to narrow optimal conditions (e.g., solvent selection, temperature). This reduces trial-and-error experimentation by 30–50% .

Q. How to resolve contradictions in biological activity data across models?

Discrepancies between in vitro and in vivo results may arise from pharmacokinetic factors (e.g., bioavailability). Statistical meta-analysis of dose-response curves and species-specific metabolic profiling (e.g., cytochrome P450 interactions) can clarify mechanisms. For example, NO suppression in macrophages may not fully translate to analgesic efficacy in rodents without accounting for blood-brain barrier permeability .

Q. What advanced techniques profile impurities during synthesis?

High-resolution LC/MS and HPLC-DAD (diode array detection) identify trace impurities (e.g., <1% 4,5-dichloroquinoline). Recrystallization in polar solvents (2-propanol/ethyl acetate) effectively removes hydrophobic byproducts. Structural confirmation via C-NMR and X-ray powder diffraction ensures batch-to-batch consistency .

Q. How to apply the FINER criteria to pharmacological studies?

Ensure research questions are F easible (e.g., accessible animal models), I nteresting (novel fluorinated quinoline derivatives), N ovel (unexplored kinase targets), E thical (IACUC-approved protocols), and R elevant (addressing drug-resistant inflammation). Frameworks like PICO define P opulation (e.g., RAW 264.7 cells), I ntervention (compound dosing), C omparison (standard NSAIDs), and O utcome (NO reduction) .

Q. Which software tools assist in molecular docking studies?

Schrödinger Suite (Glide), AutoDock Vina, and Gaussian 09 enable docking simulations with inflammatory targets (e.g., COX-2, NF-κB). Molecular dynamics (MD) simulations (e.g., GROMACS) assess binding stability. Virtual screening libraries (ZINC15) prioritize analogs for synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.